Physicochemical Profile Differentiation: logP, tPSA, and H‑Bond Donor Count vs. Standard Kinase Inhibitor Baseline
The title compound displays a significantly lower calculated logP (1.70) and a reduced topological polar surface area (tPSA = 88 Ų) compared to the clinically approved PI3Kδ inhibitor Idelalisib (logP ≈ 3.5; tPSA ≈ 100 Ų [1]), positioning it closer to the optimal range for CNS penetration and aqueous solubility [2]. The compound features only 1 hydrogen‑bond donor (the pyridin‑2‑one NH) versus 2–3 typical for kinase inhibitors, suggesting improved passive membrane permeability [2]. These properties are consistent with the EDAA tranche classification in ZINC, indicating ‘drug‑like’ but not overly lipophilic character [2].
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | logP = 1.70 |
| Comparator Or Baseline | Idelalisib: logP ≈ 3.5 (PubChem); General kinase inhibitor median logP ≈ 3.2 [1] |
| Quantified Difference | ΔlogP ≈ –1.8 (more hydrophilic) |
| Conditions | Calculated via ZINC molecular property pipeline (pH reference = 7.4) |
Why This Matters
The lower lipophilicity of this compound may reduce off-target binding to hydrophobic protein pockets and improve aqueous solubility, making it a preferable scaffold for developing CNS-penetrant or orally bioavailable candidates where high logP is detrimental.
- [1] PubChem. Idelalisib Compound Summary (CID 11655660). https://pubchem.ncbi.nlm.nih.gov/compound/11655660 (accessed 2026-04-29). View Source
- [2] ZINC Database. ZINC000053967206: physico-chemical properties. https://zinc.docking.org/substances/ZINC000053967206/ (accessed 2026-04-29). View Source
